molecular formula C8H5NO2S B7806760 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid

Cat. No.: B7806760
M. Wt: 179.20 g/mol
InChI Key: ABIFLEDEUPEDJT-XVNBXDOJSA-N
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Description

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid (CAS: 126058-25-1, molecular formula: C₈H₅NO₂S) is a cyanoacrylic acid derivative featuring a thiophene ring at the β-position. This compound is synthesized with high purity (98%) and is utilized in organic electronics and pharmaceutical research due to its conjugated π-system and electron-withdrawing cyano and carboxylic acid groups .

Properties

IUPAC Name

(E)-2-cyano-3-thiophen-3-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIFLEDEUPEDJT-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126058-25-1
Record name 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid typically involves the reaction of thiophene-3-carbaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

Scientific Research Applications

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells through various biochemical pathways .

Comparison with Similar Compounds

The structural and functional properties of 2-cyano-3-(thiophen-3-yl)prop-2-enoic acid are best understood through comparison with cyanoacrylic acid derivatives bearing different aryl or heteroaryl substituents. Key analogues include furan-, pyrrole-, and phenyl-substituted derivatives, which differ in electronic effects, solubility, and applications.

Structural and Electronic Differences

Table 1: Structural Comparison of Cyanoacrylic Acid Derivatives
Compound Name CAS Number Molecular Formula Substituent Group Key Properties/Applications References
This compound 126058-25-1 C₈H₅NO₂S Thiophen-3-yl High electronic conjugation; organic electronics
2-Cyano-3-(5-(3-trifluoromethylphenyl)furan-2-yl)acrylic acid 300559-50-6 C₁₅H₈F₃NO₃ 3-Trifluoromethylphenyl-furan Enhanced lipophilicity; potential agrochemical use
α-Cyano-4-hydroxycinnamic acid 28166-41-8 C₁₀H₇NO₃ 4-Hydroxyphenyl MALDI-MS matrix; strong hydrogen bonding
2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid 790270-77-8 C₁₃H₁₃N₂O₂ Cyclopropyl-pyrrole Bioactive scaffold; drug discovery
2-Cyano-3-(4-methylphenyl)acrylic acid 20374-48-5 C₁₀H₇NO₂ 4-Methylphenyl Intermediate in organic synthesis

Key Observations:

  • Electronic Effects: Thiophene’s sulfur atom provides stronger electron-donating resonance compared to furan’s oxygen, enhancing charge transport in organic semiconductors . The trifluoromethyl group in the furan derivative (CAS 300559-50-6) increases electron-withdrawing character and lipophilicity .
  • Hydrogen Bonding: α-Cyano-4-hydroxycinnamic acid (CAS 28166-41-8) forms extensive hydrogen bonds via its hydroxyl group, critical for its role as a MALDI-MS matrix . The thiophene analogue lacks such groups, reducing crystallinity but improving solubility in non-polar solvents.
  • Bioactivity: Pyrrole-substituted derivatives (e.g., CAS 790270-77-8) exhibit bioactivity due to the nitrogen-rich heterocycle, suggesting utility in kinase inhibition or antimicrobial agents .

Biological Activity

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid, a compound characterized by its cyano and thiophene functionalities, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C₈H₅NO₂S
Molecular Weight: 179.2 g/mol
Melting Point: 209–211 °C
CAS Number: 126058-25-1

The compound's structure includes a conjugated system that enhances its reactivity and biological interactions. The presence of the thiophene ring is particularly significant in influencing its electronic properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.4Induction of apoptosis
HeLa (cervical cancer)10.2Cell cycle arrest at G2/M phase
A549 (lung cancer)12.8Inhibition of proliferation

Antimicrobial Activity

The compound also displays antimicrobial properties , effective against a range of bacteria and fungi. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

The biological activity of this compound is attributed to its ability to interact with cellular targets. The cyano group is believed to play a critical role in the compound's reactivity, facilitating interactions with enzymes and receptors involved in cell signaling pathways.

  • Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation: It disrupts normal cell cycle progression, particularly affecting the G2/M phase.
  • Antimicrobial Action: The thiophene moiety enhances membrane permeability in microbial cells, leading to cell lysis.

Case Studies

  • Study on Anticancer Effects:
    In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities. The most potent derivative exhibited an IC50 value of 8 µM against MCF-7 cells, demonstrating the potential for development into therapeutic agents for breast cancer treatment .
  • Antimicrobial Efficacy Research:
    A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

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